Silodosin N-Oxide

Description

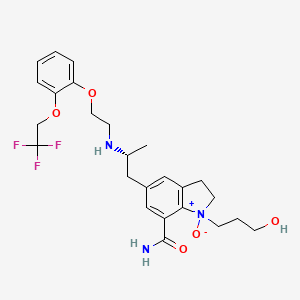

Structure

3D Structure

Properties

Molecular Formula |

C25H32F3N3O5 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)-1-oxido-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-ium-7-carboxamide |

InChI |

InChI=1S/C25H32F3N3O5/c1-17(30-8-12-35-21-5-2-3-6-22(21)36-16-25(26,27)28)13-18-14-19-7-10-31(34,9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-,31?/m1/s1 |

InChI Key |

IZGKNEVGNJFXEF-WYXXSATOSA-N |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |

Origin of Product |

United States |

Metabolic Biotransformation Pathways of Silodosin Yielding N Oxide Species

Enzymatic Oxidation Pathways in Mammalian Systems

In mammalian systems, the enzymatic oxidation of xenobiotics is primarily carried out by two major enzyme superfamilies: the Cytochrome P450 (CYP450) and the Flavin-Containing Monooxygenase (FMO) systems. Both have the potential to catalyze the N-oxidation of susceptible compounds like silodosin (B1681671).

Role of Cytochrome P450 (CYP450) Enzymes in N-Oxidation

The Cytochrome P450 superfamily of enzymes, particularly the CYP3A4 isoform, plays a crucial role in the oxidative metabolism of silodosin. slideshare.netdrugbank.comtga.gov.auhres.ca While CYP-mediated oxidation of tertiary amines often leads to N-dealkylation, N-oxidation is also a possible outcome. mdpi.comnih.govucl.ac.uk The N-oxidation reaction catalyzed by CYP enzymes involves the transfer of an oxygen atom from the activated heme-thiolate complex to the nitrogen atom of the substrate. ucl.ac.uk

Table 1: Key Findings on CYP450-Mediated Metabolism of Silodosin

| Finding | Implication for N-Oxide Formation |

| CYP3A4 is the primary enzyme in silodosin's oxidative metabolism. drugbank.comtga.gov.auhres.ca | Suggests a potential role for CYP3A4 in the formation of Silodosin N-Oxide, as N-oxidation is a known CYP-mediated reaction. mdpi.comnih.gov |

| Inhibition of CYP3A4 significantly increases silodosin exposure. hres.canih.govfda.gov | Confirms the major role of CYP3A4 in the overall oxidative clearance of silodosin. |

| CYP enzymes can catalyze both N-dealkylation and N-oxidation of tertiary amines. mdpi.comnih.govucl.ac.uk | Indicates that the formation of this compound is a plausible metabolic pathway alongside other oxidative reactions. |

Microbial Biotransformation for N-Oxide Generation

Microbial biotransformation has emerged as a valuable tool for the synthesis of drug metabolites, offering a green and often highly selective alternative to chemical synthesis. slideshare.netmedcraveonline.commdpi.comnih.govinteresjournals.org This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate.

Application of Microbial Isoforms for Selective N-Oxide Production

Microorganisms possess a diverse array of enzymes, including homologues of human drug-metabolizing enzymes like CYPs and FMOs. hyphadiscovery.com These microbial enzymes can be harnessed to selectively produce specific metabolites, such as N-oxides, in significant quantities for research and development purposes. hyphadiscovery.comresearchgate.net The use of recombinant microorganisms expressing specific human or microbial enzymes allows for targeted and regioselective oxidation, which can be particularly advantageous when multiple potential sites of oxidation exist on a molecule. hyphadiscovery.comnih.gov

For the production of this compound, a screening program involving various microbial strains could identify those capable of performing the desired N-oxidation with high efficiency and selectivity. This biocatalytic approach could provide a practical route to obtaining pure this compound for analytical and pharmacological studies.

Scalability of Biocatalytic Approaches for N-Oxide Synthesis

A significant advantage of microbial biotransformation is its scalability. illinois.edumdpi.compreprints.org Fermentation processes using whole-cell biocatalysts can be scaled up to produce gram-scale or even larger quantities of the desired metabolite. researchgate.netnih.govmdpi.com This is crucial for obtaining sufficient amounts of a metabolite for comprehensive characterization and further studies. The use of whole-cell systems can be more cost-effective than using purified enzymes, as it eliminates the need for expensive cofactor regeneration systems. illinois.edunih.gov

The development of a robust and scalable biocatalytic process for this compound would involve optimizing fermentation conditions, substrate feeding strategies, and product recovery methods to maximize yield and purity. mdpi.com

Investigation of Metabolic Interconversion and Reduction

The metabolic pathway of N-oxidation is not always a terminal one. N-oxide metabolites can, in some cases, be reduced back to the parent tertiary amine in vivo. google.commdpi.comhyphadiscovery.comacs.orgjbclinpharm.orgtandfonline.com This retro-reduction can be catalyzed by various enzyme systems, including cytochrome P450 and other reductases. jbclinpharm.orgtandfonline.com

Reductive Metabolism of N-Oxide Metabolites

The metabolic conversion of a drug to an N-oxide metabolite is not always a terminal elimination step. A phenomenon known as metabolic retro-reduction can occur, where the N-oxide metabolite is converted back to its parent tertiary amine. jbclinpharm.org This process of reduction can have significant implications for the pharmacokinetics of the parent drug. jbclinpharm.org The retro-reduction of tertiary amine N-oxides has been observed for various compounds and can be mediated by different enzymatic systems within the body. jbclinpharm.orgnih.gov

Role of Microbial Nitroreductases in N-Oxide Reduction

The gut microbiota possesses a vast enzymatic machinery capable of metabolizing a wide range of xenobiotics. Among these enzymes are microbial nitroreductases, which play a significant role in the reduction of nitroaromatic compounds and N-oxides. nih.govresearchgate.netresearchgate.net These bacterial enzymes typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NADH or NADPH as reducing agents to catalyze the reduction. nih.gov

Contribution of Hepatic P450/FMO Enzymes to N-Oxide Reduction

In addition to microbial enzymes, hepatic enzymes are also involved in the metabolism of N-oxides. The primary enzyme families responsible for oxidative drug metabolism, the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, can also catalyze reductive reactions under certain conditions. nih.govresearchgate.netresearchgate.net

While FMOs, particularly FMO3 in the adult human liver, are well-known for catalyzing the N-oxygenation of many tertiary amine drugs to form N-oxides, the reverse reaction—reduction—can also occur. jbclinpharm.orguni-saarland.deannualreviews.org The retro-reduction of N-oxides back to the parent amine has been reported to be carried out by CYP enzymes and other hepatic proteins like hemoglobin. jbclinpharm.org For instance, studies on the N-oxide of tamoxifen (B1202) demonstrated its reduction back to tamoxifen by CYPs and hemoglobin. jbclinpharm.org Similarly, research on other compounds has confirmed that both hepatic P450/FMO enzymes contribute to the reduction metabolism of N-oxide metabolites. nih.govresearchgate.net The specific contribution of each enzyme system can vary depending on the chemical structure of the N-oxide metabolite. jbclinpharm.org

| Enzyme System | Location | Role in N-Oxide Reduction | Key Findings/Examples | Reference |

|---|---|---|---|---|

| Microbial Nitroreductases | Intestinal Microflora | Catalyze the reduction of N-oxide metabolites back to the parent amine. | Contributed to the reduction metabolism of Piperaquine N-oxide metabolites in vitro. | nih.govresearchgate.net |

| Cytochrome P450 (CYP) | Liver (Hepatic) | Can catalyze the retro-reduction of N-oxides. | Involved in the reduction of Tamoxifen N-oxide. | jbclinpharm.org |

| Flavin-Containing Monooxygenase (FMO) | Liver (Hepatic) | Contributes to the interconversion of some drugs and their N-oxide metabolites. | Contributed to the reduction metabolism of Piperaquine N-oxide metabolites. | nih.govresearchgate.net |

| Other Hepatic Proteins | Liver (Hepatic), Blood | Can participate in N-oxide reduction. | Hemoglobin was shown to reduce Tamoxifen N-oxide. Quinone reductase and aldehyde oxidase were involved in Oxycodone N-oxide reduction. | jbclinpharm.org |

Chemical Degradation Mechanisms and Pathways of Silodosin Leading to N Oxide Formation

Oxidative Degradation Pathways

The indoline (B122111) nitrogen in the silodosin (B1681671) molecule is susceptible to oxidation, leading to the formation of Silodosin N-Oxide. This transformation can be induced by various oxidizing agents and conditions.

Peroxide-Induced Oxidation Leading to N-Oxide Formation

Forced degradation studies have demonstrated that silodosin is particularly sensitive to peroxide-induced oxidation. When subjected to hydrogen peroxide, silodosin undergoes significant degradation, with one of the identified products being the N-oxide derivative. oup.comnih.govmasterorganicchemistry.com

In a detailed study characterizing the degradation products of silodosin, a specific degradation product, labeled DP3, was formed exclusively under oxidative stress conditions (3% H₂O₂ at room temperature for 24 hours). masterorganicchemistry.com Through mass spectrometry analysis, the structure of DP3 was elucidated as the N-oxide of the indoline nitrogen of silodosin. masterorganicchemistry.com The formation of this N-oxide involves the direct oxidation of the tertiary amine group within the indoline ring by the peroxide. masterorganicchemistry.com

The high sensitivity of silodosin to peroxide is highlighted in studies where its solution in 0.05% hydrogen peroxide at room temperature for just 10 minutes resulted in approximately 15% degradation. oup.comoup.comalentris.org In more concentrated peroxide solutions (1.0%), the degradation was so rapid that the parent compound was almost completely degraded during sample preparation. oup.comoup.com Another study reported a 44% degradation when silodosin was exposed to 30% hydrogen peroxide at 70°C for 3 hours. researchgate.net

The mechanism for the formation of the N-oxide from a tertiary amine and hydrogen peroxide generally involves the nucleophilic attack of the amine's lone pair of electrons on the oxygen atom of the peroxide, leading to the formation of the N-oxide and water. masterorganicchemistry.com

Formation of N-Oxide under General Oxidative Stress Conditions

Beyond peroxide-specific studies, the metabolic pathways of silodosin also point towards its susceptibility to oxidation. The in-vivo metabolism of silodosin involves oxidative pathways, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govveeprho.com While the primary metabolites are glucuronide conjugates and dehydrogenated forms, the inherent reactivity of the molecule towards oxidation suggests that conditions of general oxidative stress could also potentially lead to the formation of this compound. nih.gov

Studies have shown that silodosin can exhibit antioxidative effects in biological systems, suggesting its interaction with reactive oxygen species (ROS). dcu.ie This interaction, while potentially therapeutic, also implies that the silodosin molecule itself is being oxidized, which could contribute to the formation of N-oxide and other oxidative degradation products under conditions of oxidative stress.

The following table summarizes the results from a forced degradation study, indicating the extent of degradation under various stress conditions.

| Stress Condition | Reagents and Conditions | Degradation Observed (%) | Major Degradants' Retention Times (min) |

| Oxidative | 0.05% H₂O₂ at room temperature for 10 min | 14.82 | 1.30 |

| Acid Hydrolysis | 0.1N HCl, reflux at 90°C for 7 h | 4.63 | 3.64, 4.73 |

| Base Hydrolysis | 0.1N NaOH, reflux at 90°C for 7 h | 0.27 | No major degradants |

| Water Hydrolysis | Reflux at 90°C for 7 h | 0.37 | No major degradants |

| Thermal Degradation | 105°C for 2 days | 4.64 | 4.27, 5.14 |

| Photo Degradation | ≥ 1.2 million lux hours | 0.25 | No major degradants |

| UV Degradation | ≥ 200 W h/m² | 0.34 | No major degradants |

| Data sourced from a stability-indicating UHPLC method development study. alentris.org |

Photolytic Degradation Pathways and Light Sensitivity

The stability of silodosin under exposure to light is a critical factor for its storage and handling. There are conflicting reports regarding its photostability, which may arise from different experimental setups.

Mechanisms of Light-Induced N-Oxide Related Analog Formation

Regulatory assessment reports indicate that silodosin is sensitive to light. europa.euresearchgate.net When the active substance is directly exposed to light as per ICH Q1B guidelines, an increase in the levels of three known impurities, as well as unspecified impurities, has been observed. europa.eu However, the specific structures of these photolytic degradation products have not been fully elucidated in the available literature, and there is no direct evidence to suggest that this compound is formed through this pathway. One study reported approximately 21.84% degradation under photolytic conditions, while other studies have reported the drug to be stable under photolytic and UV stress. oup.comoup.comalentris.orgsamipubco.com This discrepancy underscores the need for further research to identify the specific photodegradants and their formation mechanisms.

The photochemistry of related heterocyclic N-oxides often involves complex rearrangements and deoxygenation upon irradiation, but the formation of N-oxide analogs is less commonly reported as a primary photoreaction. nih.gov

Research into Photostability Enhancement Strategies (e.g., light-shielding materials)

Given the demonstrated light sensitivity of silodosin, strategies to enhance its photostability are important. The most straightforward and currently employed method is protection from light. Stability data confirms that when silodosin is stored in its original container, it remains stable. europa.eu The use of PVC/PVDC-aluminium blisters for packaging has been shown to effectively protect the capsules from light-induced degradation. europa.euresearchgate.net

More advanced research into enhancing the photostability of molecules containing an indoline scaffold, which is central to silodosin's structure, has explored chemical modifications. One such strategy involves the introduction of a 2,1,3-benzothiadiazole (B189464) (BTD) unit to the indoline structure. This modification has been shown to significantly improve the photostability of indoline-based compounds by altering the electron distribution within the molecule. researchgate.net While not yet applied to silodosin specifically, this approach represents a potential avenue for developing more inherently photostable analogs in the future.

Hydrolytic Degradation Studies

Forced degradation studies have been conducted to evaluate the stability of silodosin under hydrolytic conditions (acidic, basic, and neutral). These studies indicate that silodosin is susceptible to degradation in both acidic and basic media, while it remains relatively stable under neutral conditions. oup.commasterorganicchemistry.comalentris.org

Under acidic hydrolysis (e.g., 0.1N HCl at 80°C), several degradation products have been identified, including a common degradant (DP1) that is also observed under basic conditions. masterorganicchemistry.com Other specific acidic degradants (like DP2) have also been characterized. masterorganicchemistry.com Similarly, basic hydrolysis (e.g., 0.1N NaOH at 80°C) leads to the formation of DP1 and other specific basic degradants (DP4 and DP5). masterorganicchemistry.com Importantly, the formation of this compound has not been reported under any of the hydrolytic stress conditions tested. masterorganicchemistry.com This indicates that hydrolysis is not a pathway for the formation of the N-oxide impurity.

The table below summarizes the degradation of silodosin under various stress conditions from another study.

| Stress Condition | % Degradation |

| Acidic (5N HCl, 70°C, 3h) | 2.00 |

| Basic (5N NaOH, 70°C, 3h) | 3.00 |

| Oxidative (30% H₂O₂, 70°C, 3h) | 44.00 |

| Thermal (Dry heat, 105°C, 24h) | 1.00 |

| UV Light (24h) | 2.00 |

| Humidity (7 days) | 0.5 |

| Data from a study on the simultaneous estimation of Silodosin and Dutasteride. researchgate.net |

Thermal Degradation Characterization

The stability of silodosin under thermal stress has also been investigated. When exposed to dry heat at 105°C for two days, silodosin showed a slight sensitivity, with a degradation of 4.64% being reported. oup.com The major degradation products formed under these conditions had retention times of 4.27 and 5.14 minutes in the chromatographic analysis. oup.com Another study, however, reported no degradation when the drug was heated at 55°C for 3 hours. alentris.org

While thermal stress can induce degradation, the formation of this compound is primarily associated with oxidative conditions rather than thermal degradation alone. The identified thermal degradants are distinct from the N-oxide derivative.

Table 3: Thermal Degradation of Silodosin

| Stress Condition | Degradation Observed (%) | Major Degradants' Retention Times (min) | Reference |

|---|---|---|---|

| 105°C for 2 days | 4.64 | 4.27, 5.14 | oup.com |

| 55°C for 3 hours | 0 | Not applicable | alentris.org |

This table provides an overview of the stability of silodosin under different thermal stress conditions as documented in the literature.

Advanced Analytical Methodologies for the Characterization and Quantification of Silodosin N Oxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of a drug substance from its impurities and degradation products. For Silodosin (B1681671) N-Oxide, various high-performance chromatographic methods have been developed and optimized.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

UHPLC is a significant advancement in liquid chromatography, offering higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. These characteristics make it exceptionally suitable for the analysis of pharmaceutical impurities.

Stability-indicating analytical methods are essential to demonstrate that a particular method can accurately measure the active pharmaceutical ingredient without interference from its degradation products, process impurities, or other related substances. Silodosin N-Oxide is often formed as a degradation product under oxidative stress conditions. nih.gov

Several stability-indicating UHPLC methods have been developed to separate Silodosin from its related substances, including potential N-oxide impurities. nih.govresearchgate.net These methods are crucial for monitoring the stability of Silodosin and ensuring the purity of the drug product.

In one such study, a reversed-phase (RP) UHPLC method was developed and validated for the quantitative determination of Silodosin and its related substances. nih.govoup.com The method involved subjecting Silodosin to forced degradation under various stress conditions, including oxidation with hydrogen peroxide, to generate potential degradation products. oup.com The developed UHPLC method was able to effectively separate the parent drug from the compounds formed during these stress tests. nih.gov

Another study focused on characterizing degradation products under various stress conditions using a UPLC method coupled with mass spectrometry. nih.gov This method successfully separated a degradation product formed under oxidative conditions, identified as DP3, which corresponds to this compound. nih.gov

The chromatographic conditions for these advanced UHPLC methods are summarized in the table below.

| Parameter | Method 1 | Method 2 |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6mm, 2.7 µm) nih.govresearchgate.net | Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: 10 mM ammonium acetate buffer with 0.1% triethylamine (pH 6.0) B: Acetonitrile nih.govoup.com | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile & Methanol (B129727) (1:1) nih.gov |

| Elution | Linear Gradient nih.govoup.com | Gradient nih.gov |

| Flow Rate | 0.7 mL/min oup.com | 0.15 mL/min nih.gov |

| Detection | 273 nm nih.govresearchgate.net | Mass Spectrometry nih.gov |

| Column Temp. | 28°C oup.com | Not Specified |

High-Performance Liquid Chromatography (HPLC) Applications

While UHPLC offers enhanced performance, HPLC remains a widely used and robust technique for the routine analysis of pharmaceuticals. Several HPLC methods have been developed for the impurity profiling of Silodosin, which are capable of separating this compound from the parent compound and other related substances. pnrjournal.com

For instance, a stability-indicating HPLC method was developed to assay Silodosin in the presence of its degradation products. d-nb.info Forced degradation studies, including oxidative stress with 5% H2O2, were performed to evaluate the method's specificity. d-nb.info Another HPLC method was established for the simultaneous determination of two potential genotoxic impurities in Silodosin, demonstrating the capability of HPLC to resolve various related substances. pnrjournal.com

Key parameters for a representative HPLC method are detailed below.

| Parameter | Method Details |

| Column | Phenomenex Gemini NX C18 (250mm x 4.6mm, 5µm) pnrjournal.com |

| Mobile Phase | A: 0.1 % OPA in water B: Acetonitrile pnrjournal.com |

| Elution | Gradient pnrjournal.com |

| Flow Rate | 0.7 mL/min pnrjournal.com |

| Detection | 225 nm pnrjournal.com |

| Column Temp. | 30°C pnrjournal.com |

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the quantification of compounds in pharmaceutical dosage forms due to its simplicity, sensitivity, and ability to analyze multiple samples simultaneously. While specific HPTLC methods focusing solely on this compound are not extensively documented, methods developed for the quantification of Silodosin can be adapted for the analysis of its related substances. researchgate.net

A validated HPTLC method for the determination of Silodosin in bulk and pharmaceutical formulations employed a mobile phase of toluene, methanol, and diethylamine. researchgate.net This system provides a basis for developing a method capable of resolving Silodosin from this compound.

| Parameter | Method Details |

| Stationary Phase | Aluminium plates precoated with silica (B1680970) gel 60 F254 researchgate.net |

| Mobile Phase | Toluene:Methanol:Diethylamine (8:1:1, v/v/v) researchgate.net |

| Detection | Densitometric scanning in fluorescence mode at 366 nm researchgate.net |

High-Resolution Spectrometric Characterization Techniques

The unequivocal identification and structural elucidation of pharmaceutical impurities like this compound require the use of high-resolution spectrometric techniques, particularly mass spectrometry.

Mass Spectrometry (MS) Applications

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of drug degradation products. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound.

In the context of Silodosin, forced degradation studies under oxidative conditions have been instrumental in generating and identifying this compound. nih.gov One study subjected Silodosin to various stress conditions and analyzed the resulting mixtures using an LC method coupled to an LTQ-Orbitrap mass spectrometer. nih.gov Under oxidative stress, a degradation product (designated as DP3) was observed. nih.gov High-resolution mass spectral data, along with tandem mass spectrometry (MS/MS) experiments, were used to propose the structure of this product as this compound. nih.govsemanticscholar.org The formation of the N-oxide on the indoline (B122111) nitrogen is a plausible oxidative transformation.

The accurate mass measurement allows for the confirmation of the molecular formula, distinguishing the N-oxide from other potential impurities.

| Compound | Molecular Formula | Molecular Weight |

| Silodosin | C25H32F3N3O4 | 495.53 |

| This compound | C25H32F3N3O5 | 511.53 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental NMR techniques that would be used to determine the structure of this compound. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The formation of the N-oxide would induce significant chemical shift changes in the protons and carbons near the nitrogen atom of the indoline ring compared to the parent Silodosin molecule. While specific NMR data for this compound is not published, the analysis of other Silodosin impurities has utilized ¹H and ¹³C NMR for structural confirmation. pnrjournal.com

Table 2: Predicted ¹H NMR Chemical Shifts for Silodosin

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 |

| Protons adjacent to ether linkage | ~4.0 |

| Protons on the propyl chain | 1.5 - 3.5 |

| Methyl protons | ~1.0 |

This table is based on predicted data for Silodosin and serves as a reference. The actual spectrum for this compound would show shifts in these signals, particularly for the protons on the indoline ring. drugbank.com

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to piece together fragments of the molecule by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

The application of these 2D NMR techniques would provide unambiguous evidence for the structure of this compound and confirm the site of N-oxidation.

Spectrophotometric and Spectrofluorimetric Approaches

Spectrofluorimetry offers a highly sensitive approach for the determination of fluorescent compounds. While methods exist for the parent drug, Silodosin, these techniques are also foundational for the analysis of its derivatives, including this compound.

First Derivative Synchronous Fluorescence Spectroscopy (1DSFS) is a sophisticated technique employed to enhance selectivity and resolve overlapping spectral signals, which is a common challenge in the simultaneous analysis of a parent drug and its closely related metabolites or degradation products. researchgate.netnih.gov The conventional fluorescence spectra of Silodosin and its degradation products, such as this compound, are often highly overlapped, making direct quantification difficult. researchgate.net

The 1DSFS method addresses this by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ). By calculating the first derivative of the resulting synchronous spectrum, minor spectral features are amplified, and broad overlapping bands are resolved into sharper, more distinct signals. researchgate.netnih.gov

For the analysis of Silodosin in the presence of its oxidative and acid-induced degradation products, a validated 1DSFS method has been established that is applicable to this compound. researchgate.net The key parameters for this method involve maintaining a constant wavelength difference (Δλ) of 90 nm and measuring the peak amplitude of the first derivative spectra at 360 nm for quantification. researchgate.net This approach allows for the selective measurement of one compound in the presence of the other, demonstrating acceptable linearity within the concentration range of 0.05–0.50 μg/mL. researchgate.net The application of 1DSFS provides a rapid and sensitive tool for the quantification of this compound without requiring prior chromatographic separation.

Validation and Application of Analytical Methods

The reliability and accuracy of any analytical procedure depend on rigorous validation in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH).

The quantitative determination of this compound, as a related substance of Silodosin, necessitates the development of stability-indicating analytical methods. A prime example is the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which is capable of separating the parent compound from its process-related impurities and degradation products. oup.comresearchgate.net

A comprehensive method validation protocol for a related substance like this compound involves assessing several key performance characteristics: oup.com

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated through forced degradation studies, where Silodosin is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products, including the N-oxide. oup.comresearchgate.net The method must demonstrate baseline resolution between Silodosin and all resulting degradants.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. For Silodosin impurities, linearity is often established across a range from the limit of quantification (LOQ) to 200% of the specified impurity level (e.g., 0.15%). oup.com

Accuracy: Assessed by determining the recovery of spiked amounts of the impurity into a sample matrix. For Silodosin impurities, accuracy is typically evaluated at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with recovery values between 98% and 101% being considered acceptable. oup.com

Precision: The method's ability to generate consistent results for the same sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment). The relative standard deviation (RSD) for the area percentage of each impurity should be within acceptable limits, typically not more than 2%. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For related substances of Silodosin, LOQ values have been reported in the range of 0.00020 to 0.00036 mg/mL. oup.com The LOD is the lowest concentration that can be detected but not necessarily quantified.

The table below summarizes typical validation parameters for an analytical method designed to quantify Silodosin related substances, such as this compound.

| Validation Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Specificity | Resolution > 2.0 between Silodosin and impurities |

| Linearity Range | LOQ to 200% of specification limit |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Quantification (LOQ) | ~0.00025 - 0.00036 mg/mL |

| Limit of Detection (LOD) | ~0.00008 - 0.00012 mg/mL |

The use of Certified Reference Standards (CRS) is fundamental to achieving accurate and traceable analytical results in pharmaceutical analysis. fishersci.com A reference standard is a substance of established quality and purity used for routine laboratory analysis, such as identifying a compound or quantifying it. fishersci.comscpscience.com

For the accurate quantification of this compound, a well-characterized reference standard of this specific compound is essential. While this compound may not be available as a primary compendial standard from pharmacopeias like the USP, it is available from various suppliers as a pharmaceutical impurity reference standard for research and laboratory use. veeprho.compharmaffiliates.com

The role of a this compound reference standard in quality control is multifaceted:

Method Validation: The CRS is used to confirm the specificity, linearity, accuracy, and precision of the analytical method. fishersci.com For instance, accuracy is determined by spiking a known quantity of the this compound CRS into the sample matrix and measuring the recovery.

Identification: In chromatographic techniques, the retention time of a peak in a sample chromatogram is compared to that of the this compound CRS to confirm its identity.

Quantification: The CRS is used to prepare a calibration curve or as a single-point standard to calculate the concentration of this compound in a test sample.

Traceability: The use of a CRS ensures metrological traceability, meaning the measurement results can be related back to a national or international standard through an unbroken chain of comparisons.

Effective quality control relies on these standards to ensure that the analytical data generated are reliable, reproducible, and meet regulatory requirements for the control of impurities. fishersci.com

Synthetic Strategies for Silodosin N Oxide and Impurity Profiling

Targeted Chemical Synthesis of N-Oxide Analogs

The deliberate synthesis of Silodosin (B1681671) N-Oxide is crucial for its characterization, for use as a reference standard in analytical methods, and for toxicological studies. This involves the selective oxidation of the tertiary amine group within the Silodosin molecule.

The formation of Silodosin N-Oxide involves the oxidation of the tertiary amine in the indoline (B122111) ring of the Silodosin molecule. This transformation can be achieved through various oxidative methods. A common and effective method for the N-oxidation of tertiary amines is the use of hydrogen peroxide (H2O2). thieme-connect.deasianpubs.orgliverpool.ac.uk The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or aqueous solutions.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the hydrogen peroxide molecule. This reaction can be influenced by several factors, including temperature, pH, and the presence of catalysts. To enhance the reaction rate and selectivity, catalysts such as methyltrioxorhenium or tungstate (B81510) may be employed. thieme-connect.deasianpubs.org Another approach involves the use of peroxy acids, like m-chloroperbenzoic acid (m-CPBA), which are potent oxidizing agents for the conversion of tertiary amines to their corresponding N-oxides. liverpool.ac.uk

A typical laboratory-scale synthesis of an N-oxide from a tertiary amine using hydrogen peroxide would involve dissolving the amine in a solvent like methanol, followed by the dropwise addition of a 30% hydrogen peroxide solution. The reaction mixture is then stirred for a period, often at room temperature, until the reaction is complete. thieme-connect.de It is crucial to control the stoichiometry of the oxidizing agent to prevent over-oxidation or degradation of other functional groups in the Silodosin molecule.

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide (H2O2) | Methanol or aqueous solution, room temperature. thieme-connect.de | thieme-connect.de |

| Hydrogen Peroxide with Catalyst (e.g., Methyltrioxorhenium) | H2O2 in a solvent like ethanol (B145695) with a catalytic amount of methyltrioxorhenium. asianpubs.org | asianpubs.org |

| m-Chloroperbenzoic Acid (m-CPBA) | Chloroform or other chlorinated solvents, often at low temperatures (0-5°C). thieme-connect.de | thieme-connect.de |

Following the synthesis, the purification and isolation of this compound from the reaction mixture are critical steps to obtain a pure reference standard. The significant difference in polarity between the highly polar N-oxide and the less polar parent amine, Silodosin, is the primary basis for their separation. liverpool.ac.uk

Common purification techniques include:

Chromatography: Column chromatography is a widely used method for separating N-oxides. Due to its higher polarity, this compound will have a stronger affinity for a polar stationary phase (like silica (B1680970) gel) compared to Silodosin. Elution with a gradient of polar solvents can effectively separate the two compounds. thieme-connect.de High-performance liquid chromatography (HPLC), particularly preparative HPLC, can also be employed for high-purity isolation. medcraveonline.com

Crystallization: If this compound is a stable crystalline solid, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent system and allowing the N-oxide to crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical and is often determined empirically.

Ion-Exchange Chromatography: Given the basic nature of the parent amine and the different pKa of the N-oxide, ion-exchange chromatography can be a powerful tool for separation. Strongly basic anion-exchange resins have been used to purify aqueous solutions of amine N-oxides. google.com

Extraction: Liquid-liquid extraction can be used as an initial purification step. By adjusting the pH of the aqueous phase, the separation of the basic parent amine from the more water-soluble N-oxide can be achieved.

After isolation, the purity of this compound is confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Impurity Profiling and Control in Silodosin Production

A comprehensive impurity profile is a regulatory requirement and a critical aspect of ensuring the quality and safety of Silodosin. This involves the identification, characterization, and control of all potential impurities, including process-related impurities and degradation products like this compound.

During the synthesis of Silodosin, several impurities can be generated from starting materials, intermediates, reagents, and side reactions. These are known as process-related impurities. The synthesis of Silodosin is a multi-step process, and various impurities have been identified and characterized. mdpi.comsamipubco.comunimi.it

Some known process-related impurities of Silodosin include:

Starting material and intermediate-related impurities: Unreacted starting materials or intermediates from the synthetic route.

By-products: Compounds formed from side reactions during the synthesis. An example is the formation of a dialkyl impurity. mdpi.com

Enantiomeric impurity: The (S)-isomer of Silodosin is considered an impurity as the therapeutic activity is attributed to the (R)-enantiomer. medcraveonline.com

Analytical techniques such as HPLC and LC-MS/MS are instrumental in detecting, identifying, and quantifying these impurities. medcraveonline.comgoogle.com

Table 2: Examples of Known Process-Related Impurities in Silodosin Synthesis

| Impurity Type | Description | Analytical Method | Reference |

| Dialkyl Impurity | A by-product formed during the condensation step of the synthesis. | HPLC, LC-MS | mdpi.com |

| (S)-Isomer | The enantiomer of the active (R)-Silodosin. | Chiral HPLC | medcraveonline.com |

| Intermediate Impurities | Unreacted intermediates from the synthetic pathway. | UHPLC | nih.gov |

This compound is primarily considered a degradation impurity, formed by the oxidation of the Silodosin molecule during manufacturing, storage, or even in vivo metabolism. nih.govdrugbank.com Forced degradation studies are conducted as per the International Council for Harmonisation (ICH) guidelines to understand the degradation pathways of a drug substance. nih.govresearchgate.net

Studies have shown that Silodosin is susceptible to oxidative degradation. nih.govresearchgate.net When subjected to oxidative stress, for instance, using hydrogen peroxide, a significant degradation product formed is this compound. nih.gov The formation of this impurity must be carefully monitored and controlled to remain within acceptable limits.

Stability-indicating analytical methods, predominantly reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), are developed and validated for the quantitative determination of Silodosin and its related substances, including this compound. asianpubs.orgnih.gov These methods must be able to separate the N-oxide peak from the main drug peak and other impurities with good resolution. The limit of detection (LOD) and limit of quantification (LOQ) for this compound are established to ensure that even trace amounts can be accurately measured. nih.gov

Pharmaceutical excipients, while often considered inert, can play a significant role in the stability of a drug product and may contribute to the formation of degradation impurities like this compound. thieme-connect.de Oxidation is a common degradation pathway for drugs containing amine functional groups, and certain excipients can either contain or generate reactive species that promote oxidation. nih.govresearchgate.net

Common sources of oxidative stress from excipients include:

Peroxides: Trace levels of peroxide impurities are often present in common excipients such as povidone, polyethylene (B3416737) glycols (PEGs), and polysorbates. nih.gov These peroxides can directly oxidize the tertiary amine of Silodosin to form the N-oxide.

Metal Ions: Trace amounts of metal ions, such as iron, can act as catalysts in oxidation reactions, accelerating the degradation of the drug substance. researchgate.net

Moisture Content: The presence of water can facilitate oxidative reactions.

Studies have shown that the choice of excipients can significantly impact the stability of amine-containing drugs. For example, the use of binders with low or no peroxide content, such as certain grafted copolymers, can prevent the formation of N-oxide impurities in sensitive drugs. medcraveonline.com Therefore, careful selection and testing of excipients for their potential to cause oxidative degradation are crucial steps in the formulation development of Silodosin to minimize the generation of this compound. In some cases, the addition of antioxidants to the formulation can be considered to mitigate oxidative degradation. nih.gov One study noted that crospovidone and povidone, used as disintegrants, could alter the permeability of silodosin. drugbank.comgoogle.com Another patent mentioned that using an alkaline inorganic salt as a stabilizer in the granule formulation of silodosin improved its stability. atamankimya.com

Structural Elucidation and Stereochemical Considerations of Silodosin N Oxide

Definitive Structural Characterization of N-Oxide Isomers

The definitive structural characterization of Silodosin (B1681671) N-Oxide involves a combination of sophisticated analytical techniques to confirm the precise atomic arrangement and connectivity within the molecule. The formation of the N-oxide occurs at the nitrogen atom of the indoline (B122111) ring of silodosin. veeprho.como2hdiscovery.co

Key analytical methods employed for the structural elucidation of Silodosin and its related compounds, which are applicable to its N-oxide metabolite, include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental in determining the chemical environment of hydrogen and carbon atoms, respectively. europa.eursc.org For Silodosin N-Oxide, specific shifts in the signals corresponding to the protons and carbons in the vicinity of the newly formed N-oxide bond would be indicative of its formation. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would further help in establishing the connectivity between different parts of the molecule. europa.eu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, allowing for the determination of its elemental composition. nih.gov The molecular formula for this compound is C25H32F3N3O5. pharmaffiliates.com Tandem mass spectrometry (MS/MS) helps in fragmenting the molecule and analyzing the resulting fragments to deduce its structure. nih.gov The mass transition of m/z 496.3 → 261.4 is monitored for silodosin itself, and a different fragmentation pattern would be expected for its N-oxide. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. europa.eu The formation of the N-oxide bond would result in a characteristic absorption band in the IR spectrum.

The following interactive data table summarizes the key data for this compound.

| Property | Data |

| Chemical Name | 7-carbamoyl-1-(3-hydroxypropyl)-5-((R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline 1-oxide veeprho.como2hdiscovery.co |

| Molecular Formula | C25H32F3N3O5 pharmaffiliates.com |

| Molecular Weight | 511.53 g/mol pharmaffiliates.com |

| CAS Number | 2361272-05-9 veeprho.comveeprho.com |

Investigation of Chirality and Stereoisomerism in N-Oxide Formation

The stereochemistry of this compound is an important aspect to consider due to the inherent chirality of the parent molecule, silodosin.

Silodosin possesses a single chiral center at the carbon atom in the aminopropyl side chain, specifically at the C-2 position of the propyl group. europa.eugeneesmiddeleninformatiebank.nl This results in two enantiomers, the (R)-enantiomer and the (S)-enantiomer. The pharmacologically active form is the (R)-enantiomer. nih.govgeneesmiddeleninformatiebank.nl The control of enantiomeric purity is a critical aspect of the synthesis and quality control of silodosin. europa.eumdpi.com

The introduction of the N-oxide functional group at the indoline nitrogen atom introduces a new stereocenter. The nitrogen atom in an N-oxide can be chiral if the three substituents attached to it are different and if the rotation around the N-O bond is restricted. In the case of this compound, the indoline nitrogen is part of a rigid ring system, and the substituents are the indoline ring itself, the 3-hydroxypropyl group, and the oxygen atom.

The formation of the N-oxide on the (R)-silodosin molecule can potentially lead to the formation of two diastereomers. These diastereomers would have the same configuration at the original chiral center ((R)) but would differ in the spatial arrangement around the newly formed chiral nitrogen center.

The investigation into the stereoisomerism of this compound formation would involve:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers. mdpi.comresearchgate.net This method could be employed to determine if the N-oxidation of (R)-silodosin results in a single diastereomer or a mixture of diastereomers.

Spectroscopic Analysis: Detailed NMR analysis, particularly using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can help in determining the relative stereochemistry of the newly formed stereocenter in relation to the existing chiral center.

The table below outlines the potential stereoisomers related to this compound.

| Stereoisomer | Description |

| (R)-Silodosin | The active enantiomer of the parent drug. geneesmiddeleninformatiebank.nl |

| (S)-Silodosin | The inactive enantiomer of the parent drug. pharmaffiliates.comnih.gov |

| (R)-Silodosin N-Oxide (Diastereomer 1) | Formed from the oxidation of (R)-silodosin with one specific orientation of the N-O bond. |

| (R)-Silodosin N-Oxide (Diastereomer 2) | Formed from the oxidation of (R)-silodosin with the opposite orientation of the N-O bond. |

Further research is required to ascertain whether the enzymatic or chemical oxidation of silodosin to its N-oxide proceeds with any degree of diastereoselectivity.

Enzyme Kinetics and Mechanistic Studies of N Oxidation Processes

In Vitro Enzyme Kinetics of N-Oxide Formation

The formation of Silodosin (B1681671) N-Oxide is a component of the broader oxidative metabolism of silodosin. In vitro studies are essential to characterize the kinetics of this biotransformation, providing insights into the enzymes involved and the efficiency of the metabolic process.

Studies involving hepatic enzymes are fundamental to understanding the metabolic fate of silodosin. The liver is the primary site of metabolism for silodosin, involving multiple enzymatic pathways. unboundmedicine.comdrugs.com The characterization of intrinsic clearance in human liver microsomes would involve incubating silodosin at various concentrations with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, followed by quantification of the Silodosin N-Oxide formed over time.

While studies on microbial enzyme-mediated metabolism of silodosin are less common in the provided literature, such research can be valuable. Certain microbial enzymes, particularly those from soil bacteria, have been utilized in the synthesis of silodosin intermediates, demonstrating their potential catalytic activity. nih.gov Characterizing the intrinsic clearance by these enzymes could offer alternative models for metabolic pathways.

Reaction phenotyping aims to identify the specific enzyme isoforms responsible for a particular metabolic reaction. For silodosin, oxidative metabolism is principally mediated by the cytochrome P450 (CYP) enzyme system. tga.gov.aueuropa.eueuropa.euqbdpharmaceuticals.com Specifically, CYP3A4 has been identified as the main isoenzyme involved in the oxidative pathways of silodosin metabolism. tga.gov.aueuropa.eueuropa.euqbdpharmaceuticals.commanchester.edueuropa.eunih.govhres.canih.gov

Experiments to confirm the role of CYP3A4 in this compound formation would typically involve:

Incubating silodosin with a panel of human recombinant CYP enzymes to identify which isoform produces the N-oxide metabolite.

Utilizing specific chemical inhibitors or antibodies for CYP3A4 in human liver microsomes to observe any decrease in the formation of this compound.

These experiments are crucial for predicting potential drug-drug interactions, as co-administration of silodosin with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations. europa.eutga.gov.auhres.ca

Correlation analysis involves assessing the relationship between the rate of metabolite formation and the activity of a specific enzyme across a panel of individual human liver microsomes. A strong correlation between the rate of this compound formation and CYP3A4 activity (e.g., measured by testosterone (B1683101) 6β-hydroxylation) would provide compelling evidence for CYP3A4's primary role.

The following table summarizes the expected outcomes of selective chemical inhibition studies on this compound formation:

Table 1: Expected Impact of Selective Inhibitors on this compound Formation| Inhibitor | Target Enzyme | Expected Impact on this compound Formation |

|---|---|---|

| Ketoconazole | CYP3A4 | Significant Inhibition |

| Quinidine | CYP2D6 | Minimal to No Inhibition |

| Sulfaphenazole | CYP2C9 | Minimal to No Inhibition |

Human recombinant enzymes expressed in systems like insect cells (e.g., Supersomes™) or bacteria provide a clean and controlled environment to study the kinetics of a specific enzyme without interference from other metabolic pathways. niph.go.jp The use of recombinant human CYP3A4 would allow for the precise determination of the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of this compound.

Table 2: Hypothetical Kinetic Parameters for this compound Formation by Recombinant Human CYP3A4

| Parameter | Value | Unit |

|---|---|---|

| Km | Value | µM |

| Vmax | Value | pmol/min/pmol CYP |

| CLint (Vmax/Km) | Value | µL/min/pmol CYP |

These studies using recombinant enzymes are considered the gold standard for reaction phenotyping and are essential for a thorough understanding of the enzymatic basis of drug metabolism.

Chemical Stability and Reaction Kinetics of N Oxide Formation and Degradation

Detailed Forced Degradation Studies (ICH Guidelines)

Forced degradation, or stress testing, is undertaken to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than those encountered during accelerated stability studies. These studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines, are instrumental in identifying potential degradation products, establishing degradation pathways, and validating the stability-indicating power of analytical methods. The following sections detail the kinetic analysis of Silodosin (B1681671) N-Oxide formation and its own degradation profile under oxidative, photolytic, thermal, and hydrolytic stress.

The formation of Silodosin N-Oxide is a primary outcome of the oxidative degradation of Silodosin. The tertiary amine of the indoline (B122111) moiety in Silodosin is a nucleophilic center, making it highly susceptible to attack by oxidizing agents.

Research Findings: In controlled laboratory studies, solutions of Silodosin were subjected to oxidative stress using hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%. The reaction was monitored over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for peak identification.

The formation of this compound was found to be the predominant degradation pathway under these conditions. The rate of its formation is directly proportional to the concentration of both Silodosin and the oxidizing agent. When the oxidant (H₂O₂) is used in significant excess, the reaction kinetics can be modeled as a pseudo-first-order process with respect to the concentration of Silodosin. The observed rate constant (kobs) is determined by plotting the natural logarithm of the remaining Silodosin concentration versus time. A corresponding increase in the peak area for this compound confirms this transformation.

Table 8.1.1: Kinetic Data for Oxidative Formation of this compound Conditions: Silodosin (100 µg/mL) in 50:50 Acetonitrile:Water with 5% H₂O₂ at 40°C.

| Time (hours) | Silodosin Remaining (%) | This compound Formed (Area %) | Total Other Degradants (%) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 91.5 | 8.1 | 0.4 |

| 4 | 83.7 | 15.6 | 0.7 |

| 8 | 70.1 | 28.5 | 1.4 |

| 12 | 59.2 | 38.9 | 1.9 |

| 24 | 35.1 | 61.3 | 3.6 |

The photostability of this compound itself was investigated to understand its behavior upon exposure to light. As N-oxide moieties can be photosensitive, this testing is crucial.

This compound demonstrated significant photodegradation. The kinetic profile suggests that the degradation rate is higher in solution compared to the solid state, likely due to increased molecular mobility and interaction with solvent radicals. The primary photodegradation pathway does not appear to be a simple reversion to Silodosin. Instead, LC-MS/MS analysis of the stressed samples revealed the formation of several new, distinct photoproducts, indicating that the N-O bond cleavage might be followed by complex molecular rearrangements or further oxidation/reduction reactions.

Table 8.1.2: Photostability of this compound in Solution Conditions: this compound (50 µg/mL) in Methanol (B129727):Water solution at 25°C for 48 hours.

| Condition | This compound Remaining (%) | Major Photodegradant 1 (%) | Major Photodegradant 2 (%) |

|---|---|---|---|

| ICH Light Exposure | 72.4 | 15.3 | 9.8 |

| Dark Control | 99.6 | <0.1 | <0.1 |

The intrinsic thermal stability of this compound was evaluated by exposing the compound to elevated temperatures.

Research Findings: Solid-state samples of this compound were stored in controlled ovens at temperatures such as 60°C, 80°C, and 105°C. The degradation was monitored over several days. The compound showed good stability at 60°C but exhibited measurable degradation at 80°C and significant degradation at 105°C.

The degradation kinetics at elevated temperatures generally follow zero-order or first-order models, depending on the physical state. Potential thermal degradation pathways for N-oxides include deoxygenation (reversion to the parent amine), Cope elimination, or the Meisenheimer rearrangement, depending on the molecular structure. For this compound, analysis points towards deoxygenation and the formation of minor unidentified degradants rather than a major rearrangement pathway.

Table 8.1.3: Thermal Degradation of Solid this compound at 80°C

| Time (days) | This compound Remaining (Assay %) | Silodosin Formed (Area %) |

|---|---|---|

| 0 | 100.0 | 0.0 |

| 7 | 98.1 | 1.2 |

| 14 | 96.5 | 2.3 |

| 30 | 92.8 | 5.1 |

Hydrolytic stability testing assesses the susceptibility of a compound to degradation in aqueous environments across a range of pH values.

Research Findings: this compound was dissolved in buffered aqueous solutions at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 9.0 (alkaline conditions). The solutions were maintained at 50°C to accelerate degradation.

The results indicate that this compound is highly stable under neutral (pH 6.8) and alkaline (pH 9.0) conditions, with negligible degradation observed over the study period. However, under strongly acidic conditions (pH 1.2), a slow degradation was observed. Pathway analysis suggests that the degradation in acid is not a simple hydrolysis of the N-O bond. Instead, it may involve a proton-catalyzed reduction, especially in the presence of trace reducing agents, or other complex acid-catalyzed reactions. The compound is considered practically stable to hydrolysis across the physiological pH range.

Table 8.1.4: Hydrolytic Stability of this compound after 14 Days at 50°C

| Condition | This compound Remaining (%) | Total Degradants (%) |

|---|---|---|

| pH 1.2 Buffer | 94.3 | 5.7 |

| pH 6.8 Buffer | 99.7 | 0.3 |

| pH 9.0 Buffer | 99.8 | 0.2 |

Mechanistic Investigations of N-Oxide Formation Under Stress Conditions

Understanding the chemical mechanism of this compound formation is fundamental to controlling its presence. The primary mechanism is dependent on the type of stress applied.

Under oxidative stress , particularly with peroxides like H₂O₂, the formation of this compound proceeds via a direct nucleophilic attack. The mechanism can be described as follows:

The lone pair of electrons on the tertiary nitrogen atom of the indoline ring in Silodosin acts as a nucleophile.

This nucleophilic nitrogen attacks one of the electrophilic oxygen atoms of the hydrogen peroxide molecule.

This forms a transient intermediate species where the nitrogen is bonded to an -OH₂⁺ group.

A water molecule is subsequently eliminated as a leaving group, resulting in the formation of the stable N-O bond of this compound.

This pathway is highly specific and is the reason why this compound is the principal degradant under standard oxidative stress tests.

Under photolytic or high thermal stress , the mechanisms can be more complex and may involve radical species. For instance, UV light can generate highly reactive species like singlet oxygen (¹O₂) or hydroxyl radicals (•OH) from atmospheric oxygen or solvent molecules. These radical species can then attack the nitrogen atom, leading to N-oxide formation through a different mechanistic pathway compared to the direct two-electron process with H₂O₂. This explains why a different profile of minor byproducts may be observed under photolytic versus purely chemical oxidative stress. The thermal degradation mechanism primarily involves the cleavage of the relatively weak N-O bond, leading to deoxygenation.

Q & A

Q. How can researchers address limitations in small-sample studies exploring this compound’s mechanisms?

- Methodological Answer : Use Bayesian statistics to incorporate prior evidence (e.g., Silodosin’s known pharmacology) into analyses. Collaborate with multi-center consortia to pool data, increasing statistical power. Publish negative results to mitigate publication bias and inform future hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.